4-Pentylresorcinol
Overview
Description
4-Pentylresorcinol, also known as Resorcinol, 4-pentyl-, is an organic compound with the formula C11H16O2 . It is also known by other names such as 4-Amylresorcinol, 1,3-Benzenediol, 4-pentyl-, Normalamylresorcinol, and 1,3-Dihydroxy-4-pentylbenzene .
Synthesis Analysis
The synthesis of dialkylresorcinols, which includes 4-Pentylresorcinol, can be formed by the head-to-tail condensation of two fatty acids to form substituted cyclohexane-diones, followed by oxidation to yield the dialkylresorcinol product .Molecular Structure Analysis
The molecular structure of 4-Pentylresorcinol contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Chemical Reactions Analysis
The chemical activities of 5-pentylresorcinol against urease and tyrosinase were evaluated using the molecular modeling study . The anti-cancer activity of 5-pentylresorcinol was also investigated by treating the compound on the BRCT repeat region from the breast cancer-associated protein (BRCA1), and their interactions were assessed .Physical And Chemical Properties Analysis
4-Pentylresorcinol has a molecular weight of 180.2435 and a density of 1.068g/cm3 . Its boiling point is 315ºC at 760mmHg .Scientific Research Applications
Anticancer and Antioxidant Properties 4-Hexylresorcinol (4HR) shows potential as an anticancer agent, with studies indicating its capability to inhibit the growth of tumors in rats and mice. This compound has been observed to exhibit negative tumor trends, suggesting its further study as a possible antineoplastic agent. The research highlights its use as both an anthelmintic and antiseptic in human and veterinary medicine, pointing towards its dual role in potentially treating and preventing cancer (Chhabra et al., 1988).
Wound Healing and Tissue Engineering 4-Hexylresorcinol is beneficial in tissue engineering, showing antimicrobial and antiseptic activities that prevent biomaterial contamination and infection. Its suppression of NF-κB signaling pathway contributes to bone formation and wound healing, highlighting its potential in regenerative medicine. The substance's ability to promote endothelium wound healing makes it a promising candidate for various biomedical applications (Kim & Seok, 2020).
Osteoclastogenesis Inhibition and Bone Health Investigations into 4-Hexylresorcinol's role in osteogenesis reveal its effectiveness in suppressing osteoclastogenesis, thereby potentially serving as a therapeutic agent for osteoporosis. It inhibits the NF-κB signaling pathway, leading to reduced osteoclast activity and promotion of bone health, showcasing its utility in treating bone density-related conditions (Yi et al., 2021).
Cosmetic Applications and Skin Care 4-Hexylresorcinol is recognized for its anti-oxidant, anti-glycation, and melanogenic inhibitory properties, making it a sought-after ingredient in skincare products. Its pharmacological properties, such as anesthetic, antiseptic, and anthelmintic effects, complement its cosmetic benefits, underscoring its versatility as an active ingredient in creams and lozenges for skin care (Fidalgo et al., 2018).
Angiogenesis and Vascular Regeneration Research demonstrates 4-Hexylresorcinol's capacity to enhance angiogenesis, particularly through the TGF-β/SMAD/VEGF signaling pathway in endothelial cells. This indicates its potential in promoting vascular regeneration and remodeling, which is critical for wound healing and tissue repair. The findings suggest that 4-Hexylresorcinol could be instrumental in developing treatments that require enhanced blood vessel formation (Kim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYOCWMKYASAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201442 | |
Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylresorcinol | |
CAS RN |
533-24-4 | |
Record name | Pentylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.